molecular formula C9H17N3O4 B6273054 (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid CAS No. 1849484-50-9

(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid

Cat. No.: B6273054
CAS No.: 1849484-50-9
M. Wt: 231.2
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both carbamoyl and methylamino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of amino groups, followed by the formation of amide bonds through coupling reactions. The reaction conditions often require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired amide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[(2S)-2-(methylamino)propanamido]butanoic acid: Similar structure but lacks the carbamoyl group.

    (2R)-4-carbamoyl-2-[(2S)-2-(ethylamino)propanamido]butanoic acid: Similar structure with an ethylamino group instead of a methylamino group.

Uniqueness

The uniqueness of (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1849484-50-9

Molecular Formula

C9H17N3O4

Molecular Weight

231.2

Purity

95

Origin of Product

United States

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